Ampicillin Trihydrate

Description

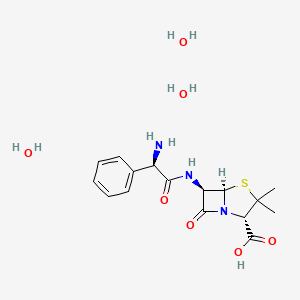

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.3H2O/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);3*1H2/t9-,10-,11+,14-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDALBZNGVATNY-CWLIKTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S.3H2O, C16H25N3O7S | |

| Record name | AMPICILLIN TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69-53-4 (Parent) | |

| Record name | Ampicillin trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007177482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020083 | |

| Record name | Ampicillin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ampicillin trihydrate is an odorless white microcrystalline powder with a bitter taste. A 0.25% solution in water has a pH of 3.5 to 5.5. (NTP, 1992) | |

| Record name | AMPICILLIN TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 70 °F (NTP, 1992) | |

| Record name | AMPICILLIN TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7177-48-2 | |

| Record name | AMPICILLIN TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ampicillin trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007177482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicillin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPICILLIN TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXQ6A1N7R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

388 to 392 °F (decomposes) (NTP, 1992) | |

| Record name | AMPICILLIN TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antimicrobial Spectrum of Ampicillin Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Ampicillin Trihydrate, a broad-spectrum, semi-synthetic aminopenicillin. The document details its mechanism of action, spectrum of activity against key pathogens, quantitative susceptibility data, and the standardized experimental protocols used for its evaluation.

Mechanism of Action

This compound is a beta-lactam antibiotic that exerts a bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[1][2] Its mode of action involves the following key steps:

-

Penetration: The presence of an amino group helps ampicillin penetrate the outer membrane of Gram-negative bacteria through porin channels.[2]

-

Target Binding: Inside the periplasmic space, ampicillin covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.[1][3][4][5]

-

Inhibition of Synthesis: The inactivation of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[6][7][8][9]

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall, which cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][2]

Caption: Mechanism of action of Ampicillin.

Antimicrobial Spectrum of Activity

Ampicillin is recognized for its broad-spectrum activity, encompassing a range of Gram-positive and Gram-negative bacteria.[1][10] However, the emergence of resistance, primarily through the production of β-lactamase enzymes that cleave the antibiotic's β-lactam ring, has limited its empirical use against certain organisms.[7][11]

Gram-Positive Activity

Ampicillin is effective against many Gram-positive organisms, including:

-

Streptococcus species : Such as Streptococcus pneumoniae and Streptococcus pyogenes.

-

Enterococcus species : It is one of the few antibiotics effective against multidrug-resistant Enterococcus faecalis and Enterococcus faecium.[2]

-

Staphylococcus species : Active against some isolates of Staphylococcus aureus, but not against penicillin-resistant (penicillinase-producing) or methicillin-resistant (MRSA) strains.

-

Listeria monocytogenes [4]

Gram-Negative Activity

The amino group in ampicillin's structure enhances its ability to penetrate the outer membrane of Gram-negative bacteria.[2] Its spectrum includes:

Note: Many strains within these species, particularly E. coli and Haemophilus influenzae, have acquired resistance through β-lactamase production. Most strains of Pseudomonas are intrinsically resistant.[2]

Quantitative Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[12] It is a critical quantitative measure of an antibiotic's potency.

| Organism | Gram Stain | MIC (mg/L or µg/mL) | Reference(s) |

| Escherichia coli | Negative | 4 mg/L | [3] |

| Staphylococcus aureus | Positive | 0.6 - 1 mg/L | [3] |

| Streptococcus pneumoniae | Positive | 0.03 - 0.06 mg/L | [3] |

| Haemophilus influenzae | Negative | 0.25 mg/L | [3] |

| S. pseudintermedius (veterinary) | Positive | 0.25 µg/mL (MIC50) | [6] |

| Pasteurella (veterinary) | Negative | 0.12 µg/mL (MIC50) | [6] |

| S. canis (veterinary) | Positive | 0.25 µg/mL (MIC50) | [6] |

Experimental Protocols for Susceptibility Testing

Standardized methodologies are crucial for accurate and reproducible antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines (M07, M100) for these procedures.[13][14][15]

Broth Microdilution Method (for MIC Determination)

This protocol is used to determine the MIC of ampicillin against a bacterial isolate.

1. Preparation of Materials:

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[16]

-

Antibiotic: Prepare a stock solution of this compound.[17] Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum: Culture the test organism on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[16]

2. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the ampicillin dilutions with 50-100 µL of the standardized bacterial inoculum.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

3. Interpretation:

-

Following incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of ampicillin at which there is no visible growth.[19]

References

- 1. nbinno.com [nbinno.com]

- 2. Ampicillin - Wikipedia [en.wikipedia.org]

- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C16H25N3O7S | CID 23565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biofargo.com [biofargo.com]

- 7. thomassci.com [thomassci.com]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. mpbio.com [mpbio.com]

- 12. idexx.dk [idexx.dk]

- 13. nih.org.pk [nih.org.pk]

- 14. darvashco.com [darvashco.com]

- 15. goums.ac.ir [goums.ac.ir]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. goldbio.com [goldbio.com]

- 18. apec.org [apec.org]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Ampicillin Trihydrate in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ampicillin trihydrate in two common solvents: water and ethanol. The information presented herein is intended to support research, development, and quality control activities involving this widely used antibiotic.

Executive Summary

This compound, a beta-lactam antibiotic, exhibits limited solubility in water and is practically insoluble in ethanol. This document details the available quantitative solubility data, provides a standardized experimental protocol for solubility determination, and illustrates key experimental workflows and influencing factors through diagrams. Understanding the solubility characteristics of this compound is critical for its formulation, delivery, and therapeutic efficacy.

Quantitative Solubility Data

The solubility of this compound in water is temperature-dependent, while its solubility in ethanol is consistently low across various conditions. The following tables summarize the available quantitative data from scientific literature and pharmacopeial sources.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Temperature (K) | Solubility (mg/mL) | Molar Solubility (mol/L) | Reference |

| 21 | 294.15 | 1 - 10 | 0.0025 - 0.0248 | [1] |

| Not Specified | Not Specified | 5.4 | 0.0134 | [2] |

| 30 | 303.15 | ~1.5 | ~0.0037 | [3] |

| 50 | 323.15 | ~2.5 | ~0.0062 | [3] |

| 100 | 373.15 | ~4.3 | ~0.0107 | [3] |

| 110 | 383.15 | ~20.5 | ~0.0508 | [3] |

*Note: Data from a study on subcritical water precipitation has been extrapolated to provide an approximate solubility value. The original data was presented in mole fraction.

Table 2: Solubility of this compound in Ethanol

| Solvent | Temperature (°C) | Solubility | Reference |

| Ethanol (96%) | Not Specified | Practically Insoluble | [4] |

| Ethanol | Not Specified | Insoluble | [5] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.[6][7][8][9] The following protocol outlines the steps for determining the solubility of this compound.

3.1 Materials and Equipment

-

This compound powder

-

Purified water

-

Ethanol (96%)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

pH meter

3.2 Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a series of glass vials.

-

Add a known volume of the desired solvent (water or ethanol) to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a defined period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. The first few drops of the filtrate should be discarded.

-

-

Quantification:

-

Accurately dilute the filtered sample with the appropriate mobile phase for HPLC analysis.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original filtered sample based on the dilution factor and the calibration curve.

-

The resulting concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing this compound Solubility

The solubility of this compound is influenced by several physicochemical factors. The diagram below illustrates these key relationships.

Caption: Key Factors Affecting this compound Solubility.

Conclusion

The data and protocols presented in this guide offer a foundational understanding of the solubility of this compound in water and ethanol. For drug development professionals, this information is essential for designing robust formulation strategies and ensuring consistent product performance. Researchers and scientists can utilize these findings as a reliable reference for their experimental work. Further studies to generate more extensive temperature-dependent solubility data, particularly in ethanol and mixed solvent systems, would be of significant value to the scientific community.

References

- 1. This compound | C16H25N3O7S | CID 23565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. selleckchem.com [selleckchem.com]

- 6. scribd.com [scribd.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to Ampicillin Trihydrate Resistance in Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ampicillin, a semi-synthetic penicillin, has long been a cornerstone in the treatment of infections caused by Escherichia coli. However, the emergence and spread of resistance mechanisms have significantly compromised its clinical efficacy. This guide provides a detailed examination of the core molecular and cellular mechanisms conferring ampicillin resistance in E. coli, offering insights for researchers and professionals in drug development. The primary modes of resistance involve enzymatic inactivation of the antibiotic, modification of the bacterial cell envelope to reduce drug influx, and active efflux of the drug from the cell.

Core Mechanisms of Ampicillin Resistance

The resistance of E. coli to ampicillin is a multifaceted phenomenon, primarily driven by three key mechanisms:

-

Enzymatic Degradation by β-Lactamases: This is the most prevalent and clinically significant mechanism of ampicillin resistance in E. coli. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring of ampicillin, rendering the antibiotic inactive. These enzymes are often encoded by genes located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination.[1][2]

-

Alterations in Outer Membrane Permeability: Gram-negative bacteria like E. coli possess an outer membrane that acts as a selective barrier. Ampicillin, being a hydrophilic molecule, traverses this membrane through porin channels.[3][4] Mutations that lead to a decrease in the number or a change in the structure of these porins, particularly OmpF and OmpC, can significantly reduce the influx of ampicillin into the periplasmic space, thereby contributing to resistance.[3][5]

-

Active Efflux Pumps: E. coli can actively extrude ampicillin from the cell using multi-drug efflux pumps. The most well-characterized of these is the AcrAB-TolC system, a member of the Resistance-Nodulation-Division (RND) family of transporters.[6][7][8] This tripartite system spans the inner and outer membranes, capturing ampicillin from the periplasm and expelling it from the cell, thus preventing it from reaching its target, the penicillin-binding proteins (PBPs).

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Ampicillin for E. coli with Different Resistance Mechanisms

| E. coli Strain/Condition | Resistance Mechanism(s) | Ampicillin MIC (µg/mL) | Reference |

| Wild-type (sensitive) | None | 4 | |

| Laboratory-induced resistance (initial) | Mutations in frdD, ftsI, acrB, OmpD | 32 | |

| Laboratory-induced resistance (high-level) | Additional mutations in marR, VgrG, envZ | 256 | |

| Clinical Isolate (ESBL-producing) | blaTEM, blaCTX-M | >256 | [1] |

| ompF mutant | Reduced porin expression | Increased resistance (specific values vary) | [3][5] |

| AcrAB-TolC over-expression | Increased efflux | Increased resistance (specific values vary) | [6] |

Table 2: Kinetic Parameters of Common β-Lactamases against Ampicillin

| β-Lactamase | Class | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) | Reference |

| TEM-1 | A | 800 - 2000 | 20 - 77 | High | |

| AmpC | C | 10-100 fold lower than Benzylpenicillin | Low | Moderate | [3][7] |

| CTX-M-14 | A | 130 ± 10 | 40 ± 10 | 3.3 ± 0.9 | [6] |

Table 3: Prevalence of β-Lactamase Genes in Ampicillin-Resistant E. coli Clinical Isolates

| Gene | Prevalence Range (%) | Geographic Region/Study Focus | Reference |

| blaTEM | 61.5 - 81 | Iran, Iraq (UTI and blood samples) | |

| blaSHV | 16.2 - 38 | Iran, Iraq (UTI samples) | [1] |

| blaCTX-M | 22 - 45 | Iran, Iraq (UTI samples) | [1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Ampicillin trihydrate stock solution

-

E. coli isolate to be tested

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

b. Procedure:

-

Prepare Ampicillin Dilutions: Prepare a serial two-fold dilution of ampicillin in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.25 to 512 µg/mL.

-

Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the E. coli isolate and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute Inoculum: Dilute the standardized bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 106 CFU/mL.

-

Inoculate Microtiter Plate: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the ampicillin dilutions. This will result in a final inoculum density of approximately 5 x 105 CFU/mL and a final volume of 100 µL per well.

-

Controls: Include a growth control well (bacteria in MHB without ampicillin) and a sterility control well (MHB only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of ampicillin that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

β-Lactamase Activity Assay using Nitrocefin

Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase.

a. Materials:

-

Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.0

-

E. coli isolate (colonies from an agar plate or a liquid culture)

-

Microfuge tubes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm

b. Procedure:

-

Prepare Working Solution: Prepare a working solution of nitrocefin at a concentration of 0.5-1.0 mg/mL in PBS. The solution should be yellow.

-

Prepare Cell Lysate (Optional but recommended for quantitative analysis):

-

Harvest E. coli cells from a liquid culture by centrifugation.

-

Resuspend the cell pellet in a small volume of PBS.

-

Lyse the cells by sonication or by using a lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Assay:

-

Qualitative (Slide Test): Place a drop of the nitrocefin working solution on a clean slide. Pick a colony of the test organism and mix it into the drop. A rapid change in color to red/pink indicates β-lactamase activity.

-

Quantitative (Microplate Assay): In a 96-well plate, add a specific volume of cell lysate (e.g., 50 µL) to each well. Add the nitrocefin working solution (e.g., 50 µL) to initiate the reaction. Monitor the change in absorbance at 490 nm over time. The rate of color change is proportional to the β-lactamase activity.[5]

-

Plasmid DNA Extraction from E. coli (Alkaline Lysis Miniprep)

This protocol is a common method for isolating plasmid DNA from E. coli.[3]

a. Materials:

-

Overnight culture of E. coli harboring the plasmid of interest.

-

Resuspension Buffer (P1): 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 100 µg/mL RNase A.

-

Lysis Buffer (P2): 0.2 N NaOH, 1% SDS.

-

Neutralization Buffer (P3): 3 M potassium acetate, pH 5.5.

-

Isopropanol and 70% ethanol.

-

Microfuge tubes.

-

Centrifuge.

b. Procedure:

-

Cell Harvest: Pellet 1.5 mL of the overnight bacterial culture in a microfuge tube by centrifuging for 2 minutes at high speed.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in 200 µL of Resuspension Buffer (P1) by vortexing.

-

Lysis: Add 250 µL of Lysis Buffer (P2) and gently invert the tube 4-6 times to mix. The solution should become clear and viscous. Do not vortex.

-

Neutralization: Add 350 µL of Neutralization Buffer (P3) and gently invert the tube until a white precipitate forms. This precipitate contains genomic DNA and proteins.

-

Clarification: Centrifuge for 10 minutes at high speed. The plasmid DNA will be in the supernatant.

-

Precipitation: Carefully transfer the supernatant to a new tube and add 0.7 volumes of isopropanol. Incubate at room temperature for 10 minutes.

-

Pelleting Plasmid DNA: Centrifuge for 10 minutes at high speed to pellet the plasmid DNA.

-

Washing: Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.

-

Drying and Resuspension: Air-dry the pellet and resuspend the plasmid DNA in a suitable buffer (e.g., TE buffer or sterile water).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic inactivation of ampicillin by β-lactamase.

Caption: The AcrAB-TolC efflux pump actively removes ampicillin.

Caption: Regulation of AmpC β-lactamase expression.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

References

- 1. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QM/MM Modeling of Class A β-Lactamases Reveals Distinct Acylation Pathways for Ampicillin and Cefalexin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mapping the determinants of catalysis and substrate specificity of the antibiotic resistance enzyme CTX-M β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Biochemical Evidence That a TEM-1 β-Lactamase N170G Active Site Mutant Acts via Substrate-assisted Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ampicillin Trihydrate vs. Ampicillin Sodium Salt: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampicillin, a broad-spectrum β-lactam antibiotic, is a cornerstone of molecular biology and microbiology research, primarily used as a selective agent for plasmid-transformed bacteria. It functions by inhibiting bacterial cell wall synthesis.[1][2] In the laboratory setting, ampicillin is commonly available in two forms: Ampicillin Trihydrate and Ampicillin Sodium Salt. While both serve the same fundamental purpose, their distinct physicochemical properties can significantly impact experimental design, solution preparation, and long-term stability. This technical guide provides an in-depth comparison of these two forms to aid researchers in making an informed choice for their specific laboratory applications.

Core Differences and Physicochemical Properties

The primary distinction between the two forms lies in their salt formulation and hydration state, which in turn influences their solubility and molecular weight. Ampicillin Sodium Salt is the sodium salt of ampicillin, while this compound is the trihydrate form of ampicillin.[3][4]

Data Presentation: A Comparative Analysis

For a clear and concise comparison, the following tables summarize the key quantitative data for this compound and Ampicillin Sodium Salt.

| Property | This compound | Ampicillin Sodium Salt | Reference(s) |

| Molecular Formula | C₁₆H₁₉N₃O₄S·3H₂O | C₁₆H₁₈N₃NaO₄S | [3][4] |

| Molecular Weight | 403.45 g/mol | 371.39 g/mol | [3][4] |

| Appearance | White crystalline powder | White to off-white powder | [5] |

| Potency | 845–988 mcg/mg | Typically >90% | [6][7] |

| Property | This compound | Ampicillin Sodium Salt | Reference(s) |

| Water Solubility | Slightly soluble (1-10 mg/mL) | Highly soluble (50 mg/mL) | [4][8] |

| Solubility in other solvents | Freely soluble in 1N HCl | Soluble in ethanol, DMSO, and dimethyl formamide | [9][10] |

| pH of aqueous solution | 3.5 to 5.5 (0.25% solution) | 8.0 to 10.0 (100g/L solution) | [4][11] |

| Property | This compound | Ampicillin Sodium Salt | Reference(s) |

| Solid-State Stability | Stable at room temperature, but can lose water at high temperatures, which can lead to degradation.[12][13] | Generally stable when stored at 2-8°C.[7] | [7][12][13] |

| Solution Stability (Aqueous) | Less stable, especially in acidic conditions.[14] Reconstituted oral suspension is stable for at least 30 days at room, refrigerated, or frozen temperatures.[15][16] | More stable in solution, especially at a slightly acidic to neutral pH. Stock solutions can be stored at -20°C for several months.[8][17] At 37°C in culture, it is stable for up to 3 days.[8][18] | [8][14][15][16][17][18] |

Experimental Protocols

Accurate and consistent preparation of ampicillin solutions is critical for successful experiments. The following are detailed methodologies for preparing stock solutions of both forms.

Preparation of Ampicillin Sodium Salt Stock Solution (100 mg/mL)

Materials:

-

Ampicillin Sodium Salt powder

-

Sterile, deionized or distilled water

-

Sterile conical tube (e.g., 15 mL or 50 mL)

-

0.22 µm syringe filter

-

Sterile syringe

Methodology:

-

Add the powder to a sterile conical tube.

-

Vortex or mix thoroughly until the powder is completely dissolved. The solution should be clear.[21]

-

To sterilize the solution, draw it into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.[19][20][21]

-

Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C. The stock solution is stable for up to six months when stored at -20°C.[22]

Preparation of this compound Stock Solution (50 mg/mL)

Materials:

-

This compound powder

-

1N NaOH

-

Sterile, deionized or distilled water

-

Sterile conical tube (e.g., 15 mL or 50 mL)

-

0.22 µm syringe filter

-

Sterile syringe

Methodology:

-

Weigh out 500 mg of this compound powder.

-

Add the powder to a sterile conical tube.

-

Add 8 mL of sterile water.

-

Add 1N NaOH dropwise while vortexing until the this compound is fully dissolved.[23] Note: this compound has low water solubility and requires the addition of a base to fully dissolve.[23]

-

Adjust the final volume to 10 mL with sterile water.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot into smaller volumes and store at -20°C. Use within a few weeks due to lower stability compared to the sodium salt form.

Mandatory Visualizations

Ampicillin's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ampicillin, a β-lactam antibiotic, targets and inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.

References

- 1. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Ampicillin Sodium | C16H18N3NaO4S | CID 23663979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C16H25N3O7S | CID 23565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. toku-e.com [toku-e.com]

- 6. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. khimexpert.com [khimexpert.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. goldbio.com [goldbio.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Ampicillin sodium | 69-52-3 [chemicalbook.com]

- 12. globalscitechocean.com [globalscitechocean.com]

- 13. Stability Analysis of this compound in Solid-State [yakhak.org]

- 14. Stability Studies of this compound in Suspensions and Acidic Aqueous Solutions | Acta Medica Marisiensis [actamedicamarisiensis.ro]

- 15. Stability of this compound suspension in amber plastic oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Ampicillin·Na-salt › Pharmacopoeia Grade › SERVA Electrophoresis GmbH [serva.de]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. goldbio.com [goldbio.com]

- 20. Ampicillin Stock Solution: | ENCO [enco.co.il]

- 21. ubpbio.com [ubpbio.com]

- 22. ubpbio.com [ubpbio.com]

- 23. Protocols · Benchling [benchling.com]

Ampicillin's In-Depth Effect on Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning ampicillin's bactericidal activity, with a specific focus on its targeted disruption of bacterial cell wall synthesis. The following sections detail the core mechanism of action, present quantitative efficacy data, outline key experimental protocols, and provide visual representations of the critical pathways and workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in bacterial cell walls.[1][2] This inhibition is a multi-step process targeting essential enzymes and ultimately leading to cell lysis.

The primary targets of ampicillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[3][4] These proteins, which include transpeptidases and carboxypeptidases, are crucial for the cross-linking of peptidoglycan chains, a process that provides the cell wall with its structural integrity.[1][5] The β-lactam ring of ampicillin covalently binds to the active site of these PBPs, rendering them inactive.[5]

This inactivation of PBPs prevents the formation of the peptide cross-links that strengthen the peptidoglycan mesh.[1] The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[3] Ampicillin's action is most effective against actively growing and dividing bacteria, as this is when peptidoglycan synthesis is most active.[6]

The key steps in ampicillin's mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Ampicillin binds to and inactivates PBPs, which are essential for the final steps of peptidoglycan synthesis.[3][4]

-

Inhibition of Transpeptidation: The inactivation of transpeptidases by ampicillin prevents the cross-linking of peptidoglycan chains.[2][7]

-

Weakening of the Cell Wall: The lack of proper cross-linking results in a structurally compromised cell wall.[1]

-

Cell Lysis: The weakened cell wall is unable to withstand the cell's internal turgor pressure, leading to lysis and bacterial death.[3][6]

Quantitative Data on Ampicillin's Efficacy

The efficacy of ampicillin is quantified through metrics such as the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ampicillin Against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Notes |

| Escherichia coli ATCC 25922 | 8 | Standard susceptible strain. |

| Escherichia coli 15743 (sensitive) | 4 | Clinical isolate before resistance induction.[8] |

| Escherichia coli 15743 (resistant) | 256 | After 315 hours of induction with ampicillin.[8] |

| Haemophilus influenzae (susceptible) | 0.1 - 1.2 | Range for susceptible isolates.[9] |

| Haemophilus influenzae (resistant) | 3 - 500 | Range for resistant isolates, often due to β-lactamase production.[9] |

| Staphylococcus aureus | 0.6 - 1 | |

| Streptococcus pneumoniae | 0.03 - 0.06 | |

| Enterococcus faecium (susceptible) | 2 | |

| Enterococcus faecium (resistant) | >256 | High-level resistance often associated with altered PBP5. |

Table 2: 50% Inhibitory Concentrations (IC50s) of Ampicillin Against Specific Penicillin-Binding Proteins (PBPs)

| Bacterial Strain | PBP Target | IC50 (µM) | Notes |

| Escherichia coli | PBP2 | Lower than PBP4 | Indicates selectivity for PBP2.[3] |

| Escherichia coli | PBP3 | Lower than PBP4 | Indicates selectivity for PBP3.[3] |

| Escherichia coli | PBP4 | Higher than PBP2 & PBP3 | |

| Bacillus thuringiensis | PbpP | Varies | The IC50 did not directly correlate with the ability to activate the σP stress response.[10] |

| Streptococcus pneumoniae (penicillin-sensitive) | PBP2x | 22 | Determined using a gel-based assay with a fluorescent penicillin derivative.[11] |

| Streptococcus pneumoniae (penicillin-resistant) | PBP2x | 312 | Demonstrates reduced affinity of the altered PBP for ampicillin.[11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterial strain.

Materials:

-

Bacterial culture in logarithmic growth phase.

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

Ampicillin stock solution.

-

Sterile 96-well microtiter plates.

-

Incubator.

-

Plate reader (optional).

Procedure:

-

Prepare Ampicillin Dilutions: Perform serial two-fold dilutions of the ampicillin stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of ampicillin at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density using a plate reader.[12]

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of ampicillin for specific PBPs by competing with a labeled penicillin derivative.

Materials:

-

Bacterial cell membranes containing PBPs.

-

Biotinylated ampicillin (or another labeled penicillin).

-

Unlabeled ampicillin.

-

SDS-PAGE apparatus.

-

Western blot apparatus.

-

Streptavidin-HRP conjugate and appropriate substrate for detection.

Procedure:

-

Membrane Preparation: Isolate bacterial membranes from a culture in the logarithmic growth phase.

-

Competition Reaction: Incubate the bacterial membranes with varying concentrations of unlabeled ampicillin for a set period.

-

Labeling: Add a fixed concentration of biotinylated ampicillin to the reaction mixtures and incubate to allow binding to the available PBPs.

-

SDS-PAGE: Separate the membrane proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Detection: Probe the membrane with a streptavidin-HRP conjugate, followed by a chemiluminescent or colorimetric substrate to visualize the biotin-labeled PBPs.

-

Analysis: A decrease in the signal from the biotinylated ampicillin in the presence of increasing concentrations of unlabeled ampicillin indicates competition for PBP binding. The IC50 can be calculated from these data.[4]

Inhibition of Peptidoglycan Synthesis Assay

This assay directly measures the effect of ampicillin on the incorporation of radiolabeled precursors into the bacterial cell wall.

Materials:

-

Osmotically stabilized bacterial cells.

-

Radiolabeled peptidoglycan precursor (e.g., 14C-labeled UDP-N-acetylglucosamine).

-

Ampicillin.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Prepare osmotically stabilized bacterial cells that have been subjected to freeze-thawing to make them permeable to the precursor.

-

Reaction Mixture: Set up reaction mixtures containing the prepared cells, the radiolabeled precursor, and varying concentrations of ampicillin.

-

Incubation: Incubate the reaction mixtures to allow for peptidoglycan synthesis.

-

Filtration: Stop the reaction and filter the mixtures through a membrane that retains the cells and the newly synthesized, cross-linked peptidoglycan.

-

Washing: Wash the filters to remove unincorporated radiolabeled precursor.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: A reduction in radioactivity in the presence of ampicillin indicates inhibition of peptidoglycan synthesis.[7]

Visualizations

Signaling Pathway of Ampicillin's Action

Caption: Ampicillin inhibits PBPs, preventing peptidoglycan cross-linking and leading to cell lysis.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of ampicillin.

Logical Relationship in PBP Competition Assay

Caption: Unlabeled ampicillin competes with labeled ampicillin for PBP binding, reducing the detectable signal.

References

- 1. 2.4. Minimum Inhibitory Concentration (MIC) Test [bio-protocol.org]

- 2. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing [mdpi.com]

- 6. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 7. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

Methodological & Application

Application Notes and Protocols for Ampicillin Trihydrate Stock Solution in Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of Ampicillin Trihydrate stock solutions in bacterial culture. Ampicillin is a widely utilized beta-lactam antibiotic for the selection of resistant bacteria in molecular cloning and other microbiology applications.

Introduction

Ampicillin is a broad-spectrum, semi-synthetic antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis.[1][2] Its mechanism of action makes it a crucial selective agent in microbiology and molecular biology, particularly for selecting bacteria that have been successfully transformed with plasmids conferring ampicillin resistance. The gene responsible for this resistance, bla, encodes for β-lactamase, an enzyme that inactivates ampicillin by hydrolyzing its β-lactam ring.[3][4]

Ampicillin is commercially available in several forms, including the trihydrate and sodium salt. This compound is slightly soluble in water, while the sodium salt is more readily soluble.[5][6] The choice between these forms often depends on the desired stock concentration and solubility requirements.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for preparing stable and effective stock solutions.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉N₃O₄S · 3H₂O | [6] |

| Molecular Weight | 403.45 g/mol | [7] |

| Appearance | White, crystalline powder | [8] |

| Solubility in Water | Slightly soluble (approx. 5-10 mg/mL) | [7][9] |

| pH of 0.25% solution | 3.5 - 5.5 | [9] |

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Ampicillin Stock Solution (from Sodium Salt)

This protocol is suitable for routine applications where a high concentration stock is desired for convenient dilution. Ampicillin sodium salt is recommended for higher concentrations due to its greater solubility in water.[5]

Materials:

-

Ampicillin Sodium Salt

-

Sterile deionized or Milli-Q water

-

Sterile 15 mL conical tube

-

0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Weigh out 500 mg of Ampicillin Sodium Salt and transfer it to a sterile 15 mL conical tube.[5]

-

Add 9 mL of sterile deionized water to the tube.[5]

-

Vortex or invert the tube until the ampicillin is completely dissolved.[5]

-

Adjust the final volume to 10 mL with sterile deionized water.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.[10] Do not autoclave ampicillin solutions, as heat will cause degradation. [3][10]

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the name, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 10 mg/mL Ampicillin Stock Solution (from Trihydrate)

This protocol is an alternative when using this compound. Due to its lower solubility in water, preparing a lower concentration stock is often more practical.

Materials:

-

This compound

-

Sterile deionized or Milli-Q water

-

Sterile 15 mL conical tube

-

0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Weigh 100 mg of this compound and add it to a sterile 15 mL conical tube.

-

Add approximately 8 mL of sterile deionized water.

-

Vortex thoroughly to dissolve the powder. Gentle warming to 37°C may aid dissolution, but avoid excessive heat.

-

Once dissolved, bring the final volume to 10 mL with sterile deionized water.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Aliquot into sterile tubes for storage.

-

Store at -20°C.

Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Stock Concentrations | 5 mg/mL, 10 mg/mL, 50 mg/mL, 100 mg/mL | [5][7][11][12] |

| Recommended Solvents | Sterile Water, 50% Ethanol, 1N NaOH (for trihydrate) | [3][11][12] |

| Sterilization Method | 0.22 µm Syringe Filtration | [7][10] |

| Storage Temperature | -20°C or -70°C | [7][11] |

| Stock Solution Stability at -20°C | Up to 6 months | [3][7] |

| Typical Working Concentration | 20 - 100 µg/mL | [3][11][13] |

| Stability in Culture Media at 37°C | Approximately 3 days | [3][10] |

| Stability on Agar Plates at 4°C | Up to 2 weeks | [10] |

Visualizations

Caption: Workflow for this compound stock solution preparation.

References

- 1. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 2. biocompare.com [biocompare.com]

- 3. khimexpert.com [khimexpert.com]

- 4. abo.com.pl [abo.com.pl]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. goldbio.com [goldbio.com]

- 7. goldbio.com [goldbio.com]

- 8. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | C16H25N3O7S | CID 23565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Protocols · Benchling [benchling.com]

- 12. Common stock solutions | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Ampicillin Trihydrate in E. coli Selection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of Ampicillin Trihydrate for the selection and maintenance of ampicillin-resistant Escherichia coli strains commonly used in molecular biology and biotechnology applications.

Introduction

Ampicillin, a β-lactam antibiotic, is a widely used selective agent in microbiology and molecular cloning.[1][2] It functions by inhibiting bacterial cell wall synthesis.[3][4][5] Specifically, ampicillin acts as an irreversible inhibitor of the transpeptidase enzyme, which is essential for the final step in peptidoglycan synthesis.[3][5] This inhibition leads to a compromised cell wall, ultimately causing cell lysis and death in susceptible bacteria.[3][5]

Many commercially available plasmids carry the β-lactamase gene (bla), which confers resistance to ampicillin by hydrolyzing the β-lactam ring, thereby inactivating the antibiotic.[1][6][7] This allows for the selective growth of bacteria that have been successfully transformed with the ampicillin-resistance plasmid.

Quantitative Data Summary

The following tables summarize the recommended concentrations for stock solutions and the final working concentrations of this compound for E. coli selection.

Table 1: this compound Stock Solutions

| Stock Concentration | Solvent | Storage Temperature | Shelf Life |

| 50 mg/mL | Sterile deionized water[8][9] | -20°C | Up to 6 months[6][10] |

| 100 mg/mL | Sterile deionized water[1][2][11] | -20°C | 4-6 months[9] |

Note: this compound has limited solubility in water. To aid dissolution for higher concentrations, the addition of 1N NaOH may be required.[11][12][13] Alternatively, the more soluble sodium salt of ampicillin is often used for preparing high-concentration stock solutions.[8]

Table 2: Recommended Working Concentrations for E. coli

| Application | Plasmid Type | Recommended Working Concentration (µg/mL) |

| Plasmid Selection (Liquid Culture) | High-copy number | 50 - 100[14][15][16] |

| Plasmid Selection (Liquid Culture) | Low-copy number (stringent) | 20 - 50[12] |

| Plasmid Selection (Agar Plates) | General use | 50 - 100[1][14] |

Experimental Protocols

Protocol for Preparation of 100 mg/mL this compound Stock Solution

This protocol describes the preparation of a 10 mL stock solution of 100 mg/mL this compound.

Materials:

-

This compound powder

-

Sterile, deionized water

-

1N NaOH (optional, to aid dissolution)

-

Sterile 15 mL conical tube

-

0.22 µm syringe filter

-

Sterile syringe

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Weigh out 1 g of this compound powder and transfer it to a sterile 15 mL conical tube.[1][2]

-

Add 8 mL of sterile, deionized water to the tube.

-

Vortex or mix thoroughly to dissolve the powder. If the this compound does not fully dissolve, add 1N NaOH dropwise while vortexing until the solution clears. Be cautious not to add an excess of NaOH.[12][13]

-

Once fully dissolved, bring the final volume to 10 mL with sterile, deionized water.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.[1][2][11]

-

Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

Protocol for Preparation of LB Agar Plates with Ampicillin

This protocol is for the preparation of Luria-Bertani (LB) agar plates containing a final ampicillin concentration of 100 µg/mL.

Materials:

-

Pre-mixed LB agar powder or individual components (tryptone, yeast extract, NaCl, agar)

-

Deionized water

-

Autoclave

-

Sterile petri dishes

-

50-60°C water bath

-

100 mg/mL ampicillin stock solution

Procedure:

-

Prepare 1 liter of LB agar according to the manufacturer's instructions or standard laboratory protocols.

-

After autoclaving, allow the molten agar to cool to 50-60°C in a water bath. It is crucial not to add the ampicillin to agar that is too hot, as this will cause the antibiotic to degrade.[1][2][14]

-

Once the agar has cooled, add 1 mL of the 100 mg/mL ampicillin stock solution to the 1 liter of LB agar. This will result in a final concentration of 100 µg/mL.

-

Gently swirl the flask to ensure the ampicillin is evenly distributed throughout the agar. Avoid creating air bubbles.

-

Pour approximately 20-25 mL of the LB-ampicillin agar into each sterile petri dish.

-

Allow the plates to solidify at room temperature.

-

Once solidified, the plates can be stored in a sealed bag at 4°C for up to two weeks.[17]

Visualizations

Ampicillin's Mechanism of Action

References

- 1. abo.com.pl [abo.com.pl]

- 2. Selection of Ampicillin Resistant Bacteria [protocols.io]

- 3. Ampicillin - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 6. khimexpert.com [khimexpert.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. laboratorynotes.com [laboratorynotes.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. goldbio.com [goldbio.com]

- 11. Common stock solutions | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]

- 12. Protocols · Benchling [benchling.com]

- 13. Protocols · Benchling [benchling.com]

- 14. bio-rad.com [bio-rad.com]

- 15. Growth Of Bacterial Cultures [qiagen.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Ampicillin Trihydrate for Selection of Transformed Bacterial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampicillin, a broad-spectrum β-lactam antibiotic, is a cornerstone of molecular biology, widely employed for the selection of successfully transformed bacterial cells, particularly Escherichia coli. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, providing a robust method for selecting cells that have incorporated a plasmid containing an ampicillin resistance gene (bla), which encodes the enzyme β-lactamase. This document provides detailed application notes and protocols for the effective use of ampicillin trihydrate in selective media.

Mechanism of Action

Ampicillin exerts its bactericidal effect by targeting and irreversibly inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[1][2] PBPs catalyze the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the bacterial cell wall.[2][3] By binding to PBPs, ampicillin blocks this cross-linking process, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[2][3] Transformed bacteria harboring the bla gene express β-lactamase, an enzyme that hydrolyzes the β-lactam ring of ampicillin, inactivating the antibiotic and allowing the bacteria to survive and proliferate on selective media.[4]

Figure 1: Mechanism of Ampicillin Action.

Quantitative Data

Ampicillin Stability

The stability of ampicillin is influenced by temperature, pH, and storage conditions. Stock solutions and prepared media should be handled appropriately to maintain efficacy.

| Preparation | Storage Temperature | Duration of Stability | Reference(s) |

| Ampicillin Stock Solution | -20°C | Up to 6 months | [5] |

| Ampicillin Stock Solution | 4°C | Up to 3 weeks | [5] |

| LB Agar plates with Ampicillin | 4°C | Up to 2 weeks | [5] |

| Ampicillin in Culture Media | 37°C | Up to 3 days | [5][6] |

Note: The stability of ampicillin in media can be affected by the secreted β-lactamase from growing resistant colonies, leading to the potential for satellite colony formation.[4]

Recommended Working Concentrations

The optimal concentration of ampicillin can vary depending on the bacterial strain and the copy number of the plasmid.

| Application | E. coli Strain(s) | Recommended Concentration (µg/mL) | Reference(s) |

| Standard Plasmid Selection (High-copy) | General Lab Strains | 50 - 100 | [7][8] |

| Stringent Selection / Low-copy Plasmids | General Lab Strains | 20 - 50 | [5] |

| Minimizing Satellite Colonies | General Lab Strains | ≥ 200 | [4] |

| Minimal Inhibitory Concentration (MIC) | DH5α | < 2 | |

| Minimal Inhibitory Concentration (MIC) | DH10B | 8 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)

Materials:

-

This compound powder

-

Sterile, deionized water

-

Sterile 15 mL conical tube

-

0.22 µm sterile syringe filter

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out 1 gram of this compound powder and transfer it to a sterile 15 mL conical tube.

-

Add 10 mL of sterile, deionized water to the tube.

-

Vortex thoroughly until the this compound is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

-

Label the aliquots with the name, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term use.

Protocol 2: Preparation of Luria-Bertani (LB) Agar Plates with Ampicillin

Materials:

-

Luria-Bertani (LB) agar powder

-

Deionized water

-

Autoclave

-

Water bath or incubator set to 50-55°C

-

Sterile petri dishes

-

Ampicillin stock solution (100 mg/mL)

Procedure:

-

Prepare LB agar according to the manufacturer's instructions. For example, for 1 liter, dissolve 40 g of LB agar powder in 1 L of deionized water.

-

Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.

-

After autoclaving, allow the molten agar to cool to 50-55°C in a water bath or incubator. Holding the bottle with a gloved hand should be tolerable.

-

Add the appropriate volume of ampicillin stock solution to the cooled agar to achieve the desired final concentration. For a final concentration of 100 µg/mL in 1 L of media, add 1 mL of a 100 mg/mL ampicillin stock solution.

-

Gently swirl the flask to ensure even distribution of the ampicillin. Avoid introducing air bubbles.

-

Aseptically pour approximately 20-25 mL of the LB-ampicillin agar into each sterile petri dish.

-

Allow the plates to solidify at room temperature.

-

Once solidified, invert the plates and store them at 4°C in a sealed bag to prevent contamination and dehydration.

Protocol 3: Bacterial Transformation and Selection Workflow

This protocol outlines the general steps for heat-shock transformation of chemically competent E. coli and subsequent selection on ampicillin-containing plates.

Figure 2: Bacterial Transformation Workflow.

Procedure:

-

Thaw a tube of chemically competent E. coli cells on ice.

-

Add 1-5 µL of your plasmid DNA (typically 10 pg to 100 ng) to the cells. Gently mix by flicking the tube.

-

Incubate the cell/DNA mixture on ice for 20-30 minutes.

-

Perform a heat shock by placing the tube in a 42°C water bath for 30-60 seconds.

-

Immediately return the tube to ice for 2 minutes.

-

Add 250-1000 µL of pre-warmed SOC or LB medium (without antibiotics) to the cells.

-

Incubate the tube at 37°C for 45-60 minutes with gentle shaking (around 225 rpm). This recovery period allows for the expression of the antibiotic resistance gene.

-

Spread 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing ampicillin.

-

Incubate the plates overnight at 37°C.

Protocol 4: Determination of Minimal Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of ampicillin that inhibits the visible growth of a specific bacterial strain.[9][10][11][12]

Materials:

-

Sterile 96-well microtiter plate

-

Bacterial culture grown to early to mid-log phase

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Ampicillin stock solution

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of ampicillin in MHB across the wells of a 96-well plate. Typically, this is done by adding 100 µL of MHB to all wells, then adding 100 µL of a 2x concentrated ampicillin solution to the first well, mixing, and then transferring 100 µL to the next well, and so on.

-

Prepare a bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL in MHB. This is usually achieved by diluting a culture that has been adjusted to a 0.5 McFarland turbidity standard.[9]

-

Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.

-

Include a positive control well with bacteria but no ampicillin, and a negative (sterility) control well with MHB only.

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of ampicillin in which there is no visible growth (i.e., the well is not turbid). This can be assessed visually or by reading the optical density at 600 nm (OD600) with a plate reader.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| No colonies on the plate | Inefficient transformation; incorrect antibiotic or concentration; old or inactive ampicillin stock. | Use a positive control plasmid to check transformation efficiency; confirm the correct antibiotic and concentration for your plasmid; use a fresh ampicillin stock solution. | [7][8] |

| Satellite colonies | Depletion of ampicillin around a resistant colony by secreted β-lactamase; prolonged incubation. | Do not incubate plates for more than 16-20 hours; pick well-isolated colonies; increase the ampicillin concentration (e.g., to 200 µg/mL); consider using carbenicillin, which is more stable. | [4] |

| A lawn of bacterial growth | Ampicillin concentration is too low; inactive ampicillin; ampicillin added to media that was too hot. | Verify the correct ampicillin concentration; use a fresh stock of ampicillin; ensure the agar has cooled to 50-55°C before adding ampicillin. | [7] |

Conclusion

This compound is a reliable and effective selective agent for molecular cloning applications. Proper preparation and storage of stock solutions and selective media, along with adherence to optimized protocols, are crucial for successful experiments. Understanding the mechanism of action and potential issues such as satellite colony formation allows for effective troubleshooting and ensures the selection of correctly transformed bacterial cells for downstream applications in research and drug development.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]

- 3. researchgate.net [researchgate.net]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idexx.dk [idexx.dk]

- 7. goldbio.com [goldbio.com]

- 8. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. protocols.io [protocols.io]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Addition of Ampicillin Trihydrate to Cell Culture Media

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation and addition of Ampicillin Trihydrate to cell culture media. Ampicillin is a broad-spectrum β-lactam antibiotic used to prevent bacterial contamination in cell cultures by inhibiting bacterial cell wall synthesis.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₉N₃O₄S·3H₂O | [1][2] |

| Molecular Weight | 403.45 g/mol | [2][3][4][5] |

| Appearance | White crystalline powder | [1] |

| Solubility | Slightly soluble in water (10 mg/mL), soluble in 1N HCl (50 mg/mL). The addition of 1N NaOH can aid in the solubilization of the trihydrate form in water. | [1][6] |

| Recommended Stock Solution Concentration | 50 mg/mL to 100 mg/mL | [7][8][9] |

| Recommended Working Concentration | 20 - 100 µg/mL | [8][10][11] |

| Storage of Stock Solution | Store in aliquots at -20°C for up to 6 months. Can be stored at 2-8°C for up to 3 weeks. | [5][9][12] |

| Stability in Culture | Stable for approximately 3 days at 37°C. | [2][9] |

Mechanism of Action

Ampicillin is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[13] As a member of the β-lactam class of antibiotics, its primary mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs).[13][14][15] These enzymes are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains to form a rigid cell wall.[1][16] By inhibiting this process, ampicillin compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[1][15]

Figure 1. Mechanism of action of Ampicillin.

Experimental Protocols

Preparation of this compound Stock Solution (100 mg/mL)

This protocol describes the preparation of a 100 mg/mL stock solution of this compound.

Materials:

-

This compound powder

-

Sterile distilled water (dH₂O) or Milli-Q water

-

1N NaOH

-

Sterile 50 mL conical tube

-

0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Weigh 5 g of this compound powder and place it in a sterile 50 mL conical tube.[7]

-

Add 25 mL of sterile dH₂O to the tube.[7]

-

Vortex the solution. The powder will not fully dissolve at this stage.

-

Carefully add 12 mL of 1M NaOH to the suspension.[7] Be sure to add the NaOH to the this compound stock to solubilize, otherwise it will not fully dissolve.[6][8]

-

Vortex the solution until the this compound is completely dissolved.

-

Adjust the final volume to 50 mL with sterile dH₂O.[7]

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile 50 mL conical tube.[7][9]

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the name, concentration, and date of preparation.

Addition of Ampicillin to Cell Culture Media

This protocol outlines the steps for diluting the ampicillin stock solution into the cell culture medium to achieve the desired working concentration.

Materials:

-

Prepared sterile this compound stock solution (100 mg/mL)

-

Sterile cell culture medium

-

Sterile serological pipettes and pipette aid or micropipettes and sterile tips

Procedure:

-

Thaw an aliquot of the 100 mg/mL ampicillin stock solution at room temperature or in a 37°C water bath.

-

Determine the required volume of the stock solution to add to your cell culture medium to achieve the desired final concentration (typically 20-100 µg/mL). Use the following formula:

-

Volume of stock (mL) = (Desired final concentration (µg/mL) × Final volume of media (mL)) / Stock concentration (µg/mL)

-

Example for a 100 µg/mL final concentration in 500 mL of media:

-

Volume of stock (mL) = (100 µg/mL × 500 mL) / 100,000 µg/mL = 0.5 mL

-

-

-

Aseptically add the calculated volume of the ampicillin stock solution to the cell culture medium.

-

Mix the medium thoroughly by swirling the bottle or gently pipetting up and down.

-

The supplemented medium is now ready for use. Store the medium at 2-8°C and protect it from light.[11]

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing the ampicillin stock solution and adding it to the cell culture medium.

Figure 2. Workflow for preparing and using Ampicillin in cell culture.

References

- 1. toku-e.com [toku-e.com]

- 2. mpbio.com [mpbio.com]

- 3. goldbio.com [goldbio.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. Protocols · Benchling [benchling.com]